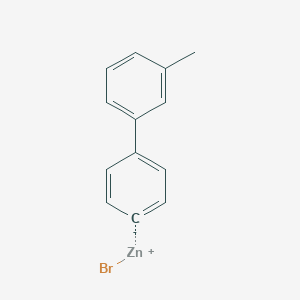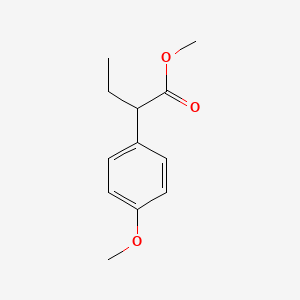
Methyl 2-(4-methoxyphenyl)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-methoxyphenyl)butanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound has a molecular formula of C12H16O3 and is known for its fruity aroma .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(4-methoxyphenyl)butanoate can be synthesized through the esterification of 2-(4-methoxyphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of acid catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-methoxyphenyl)butanoate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed
Hydrolysis: 2-(4-methoxyphenyl)butanoic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Depends on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(4-methoxyphenyl)butanoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 2-(4-methoxyphenyl)butanoate involves its interaction with various molecular targets and pathways. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water molecules, facilitated by acid or base catalysts . In reduction reactions, the ester is converted to an alcohol through the transfer of hydride ions from reducing agents .
Comparación Con Compuestos Similares
Methyl 2-(4-methoxyphenyl)butanoate can be compared with other esters such as:
Methyl butanoate: Known for its apple-like aroma.
Ethyl acetate: Commonly used as a solvent with a fruity smell.
Methyl formate: Used in the production of formic acid and as a fumigant.
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
methyl 2-(4-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H16O3/c1-4-11(12(13)15-3)9-5-7-10(14-2)8-6-9/h5-8,11H,4H2,1-3H3 |
Clave InChI |
BNODHOQXKOUMHA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=C(C=C1)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


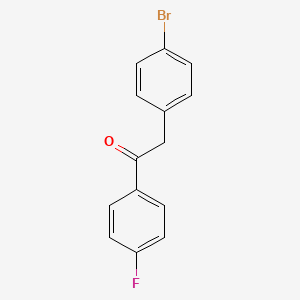
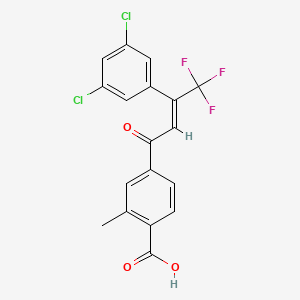
![octaazanium;[(1R,2R,4R,5S)-2,4-dihydroxy-3,5,6-triphosphonatooxycyclohexyl] phosphate](/img/structure/B14892876.png)
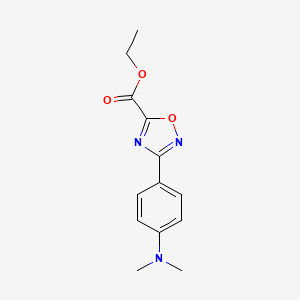
![cis-Bicyclo[3.3.0]octan-2-one](/img/structure/B14892895.png)
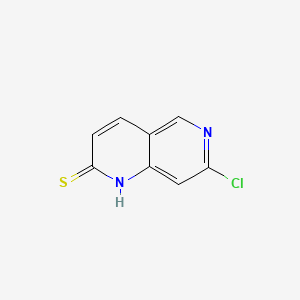
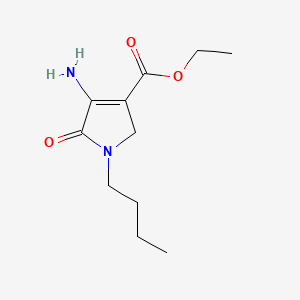
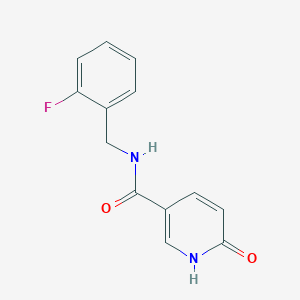
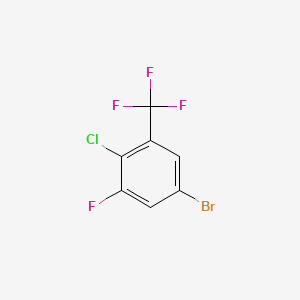
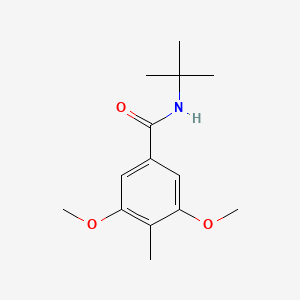
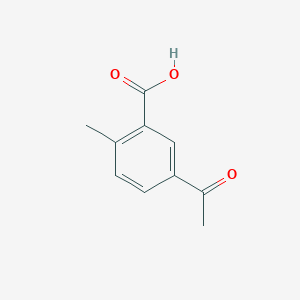
![Ethyl 1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B14892944.png)
![2-[(3-Butenyloxy)methyl]phenylmagnesium bromide](/img/structure/B14892964.png)
